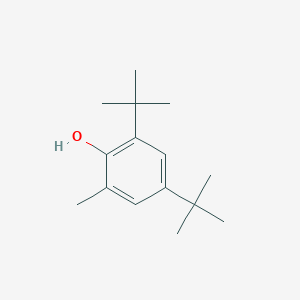![molecular formula C15H17NO2 B189107 2,2,10-trimethyl-2,3,4,10-tetrahydro-5H-pyrano[2,3-b]quinolin-5-one CAS No. 6391-67-9](/img/structure/B189107.png)
2,2,10-trimethyl-2,3,4,10-tetrahydro-5H-pyrano[2,3-b]quinolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,10-trimethyl-2,3,4,10-tetrahydro-5H-pyrano[2,3-b]quinolin-5-one, also known as TMTQ, is a synthetic compound that belongs to the class of pyranoquinolines. TMTQ has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biology.
Scientific Research Applications
2,2,10-trimethyl-2,3,4,10-tetrahydro-5H-pyrano[2,3-b]quinolin-5-one has shown potential applications in various fields of scientific research. In medicinal chemistry, 2,2,10-trimethyl-2,3,4,10-tetrahydro-5H-pyrano[2,3-b]quinolin-5-one has been studied for its anticancer properties. Studies have shown that 2,2,10-trimethyl-2,3,4,10-tetrahydro-5H-pyrano[2,3-b]quinolin-5-one inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 2,2,10-trimethyl-2,3,4,10-tetrahydro-5H-pyrano[2,3-b]quinolin-5-one has also been studied for its potential as an antibacterial agent. In pharmacology, 2,2,10-trimethyl-2,3,4,10-tetrahydro-5H-pyrano[2,3-b]quinolin-5-one has been studied for its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. In biology, 2,2,10-trimethyl-2,3,4,10-tetrahydro-5H-pyrano[2,3-b]quinolin-5-one has been studied for its effects on cellular signaling pathways and gene expression.
Mechanism Of Action
The mechanism of action of 2,2,10-trimethyl-2,3,4,10-tetrahydro-5H-pyrano[2,3-b]quinolin-5-one is not fully understood. However, studies have shown that 2,2,10-trimethyl-2,3,4,10-tetrahydro-5H-pyrano[2,3-b]quinolin-5-one inhibits the activity of various enzymes and proteins involved in cellular signaling pathways and gene expression. 2,2,10-trimethyl-2,3,4,10-tetrahydro-5H-pyrano[2,3-b]quinolin-5-one has been shown to inhibit the activity of protein kinase C (PKC) and extracellular signal-regulated kinase (ERK), which are involved in cell proliferation and differentiation. 2,2,10-trimethyl-2,3,4,10-tetrahydro-5H-pyrano[2,3-b]quinolin-5-one has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical And Physiological Effects
2,2,10-trimethyl-2,3,4,10-tetrahydro-5H-pyrano[2,3-b]quinolin-5-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2,2,10-trimethyl-2,3,4,10-tetrahydro-5H-pyrano[2,3-b]quinolin-5-one inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 2,2,10-trimethyl-2,3,4,10-tetrahydro-5H-pyrano[2,3-b]quinolin-5-one has also been shown to exhibit antibacterial activity against various strains of bacteria. In vivo studies have shown that 2,2,10-trimethyl-2,3,4,10-tetrahydro-5H-pyrano[2,3-b]quinolin-5-one has neuroprotective effects and can improve cognitive function in animal models of neurological disorders.
Advantages And Limitations For Lab Experiments
2,2,10-trimethyl-2,3,4,10-tetrahydro-5H-pyrano[2,3-b]quinolin-5-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory. 2,2,10-trimethyl-2,3,4,10-tetrahydro-5H-pyrano[2,3-b]quinolin-5-one has been extensively studied in vitro and in vivo, and its mechanism of action is well understood. However, 2,2,10-trimethyl-2,3,4,10-tetrahydro-5H-pyrano[2,3-b]quinolin-5-one has some limitations for lab experiments. It is a relatively new compound, and its long-term effects on human health are not fully understood. 2,2,10-trimethyl-2,3,4,10-tetrahydro-5H-pyrano[2,3-b]quinolin-5-one is also a complex compound that requires expertise in organic chemistry for its synthesis.
Future Directions
There are several future directions for the study of 2,2,10-trimethyl-2,3,4,10-tetrahydro-5H-pyrano[2,3-b]quinolin-5-one. In medicinal chemistry, 2,2,10-trimethyl-2,3,4,10-tetrahydro-5H-pyrano[2,3-b]quinolin-5-one can be further studied for its potential as an anticancer and antibacterial agent. In pharmacology, 2,2,10-trimethyl-2,3,4,10-tetrahydro-5H-pyrano[2,3-b]quinolin-5-one can be studied for its potential as a therapeutic agent for neurological disorders. In biology, 2,2,10-trimethyl-2,3,4,10-tetrahydro-5H-pyrano[2,3-b]quinolin-5-one can be studied for its effects on cellular signaling pathways and gene expression. Further studies are needed to fully understand the mechanism of action and long-term effects of 2,2,10-trimethyl-2,3,4,10-tetrahydro-5H-pyrano[2,3-b]quinolin-5-one.
Synthesis Methods
The synthesis of 2,2,10-trimethyl-2,3,4,10-tetrahydro-5H-pyrano[2,3-b]quinolin-5-one involves the reaction of 2,3,4,10-tetrahydro-1H-pyrido[3,2-b][1,4]oxazin-5-one with 2,2,10-trimethyl-2,3,4,10-tetrahydro-1H-pyrido[3,2-b][1,4]oxazin-5-one in the presence of a catalyst. The reaction proceeds through a cyclization process to form 2,2,10-trimethyl-2,3,4,10-tetrahydro-5H-pyrano[2,3-b]quinolin-5-one. The synthesis of 2,2,10-trimethyl-2,3,4,10-tetrahydro-5H-pyrano[2,3-b]quinolin-5-one is a complex process that requires expertise in organic chemistry.
properties
CAS RN |
6391-67-9 |
|---|---|
Product Name |
2,2,10-trimethyl-2,3,4,10-tetrahydro-5H-pyrano[2,3-b]quinolin-5-one |
Molecular Formula |
C15H17NO2 |
Molecular Weight |
243.3 g/mol |
IUPAC Name |
2,2,10-trimethyl-3,4-dihydropyrano[2,3-b]quinolin-5-one |
InChI |
InChI=1S/C15H17NO2/c1-15(2)9-8-11-13(17)10-6-4-5-7-12(10)16(3)14(11)18-15/h4-7H,8-9H2,1-3H3 |
InChI Key |
ZMHAAVLGKGXDBY-UHFFFAOYSA-N |
SMILES |
CC1(CCC2=C(O1)N(C3=CC=CC=C3C2=O)C)C |
Canonical SMILES |
CC1(CCC2=C(O1)N(C3=CC=CC=C3C2=O)C)C |
Other CAS RN |
6391-67-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



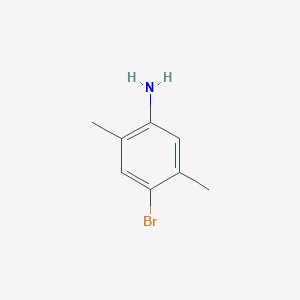
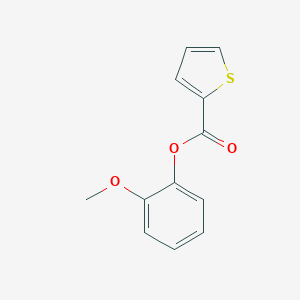
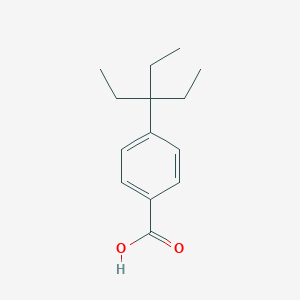
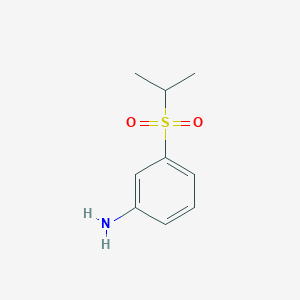
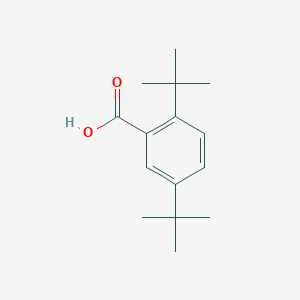
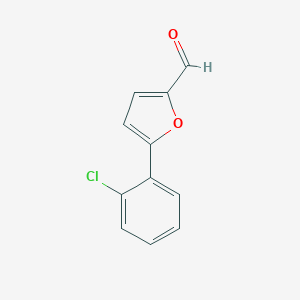
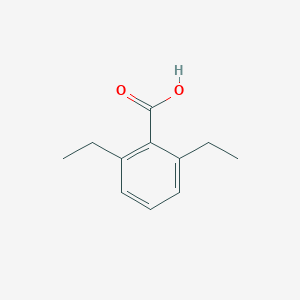
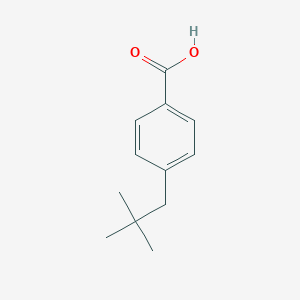
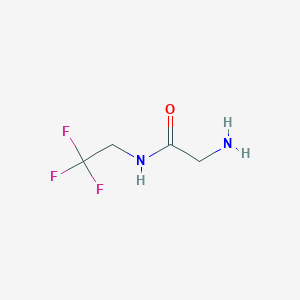

![(E)-2-(6,7-Dihydro-1H-indeno[5,4-b]furan-8(2H)-ylidene)acetonitrile](/img/structure/B189042.png)
